The compound is cataloged under several databases and suppliers, including GLP Bio and MedChemExpress, with a CAS number of 1537891-69-2. It is recognized for its application in research settings, particularly in the synthesis of cleavable linkers for ADCs, which are critical in modern therapeutic strategies against various cancers .
The synthesis of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid typically involves the reaction of 2-(pyridin-2′-yldisulfanyl)ethanol with diphosgene or triphosgene to yield the target compound. This process can be summarized as follows:
The molecular formula of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is CHN OS, with a molecular weight of approximately 257.38 g/mol. The structure features:
The structural integrity and functional groups present in this compound facilitate its role as an effective linker in ADCs .
In chemical reactions, 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid primarily acts as a linker that can undergo reduction to release the cytotoxic agent linked to it. The key reactions include:
These reactions highlight its versatility as a building block in drug design .
The mechanism of action for 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid centers around its role as an ADC linker:
This mechanism underscores the importance of linkers like 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid in enhancing therapeutic efficacy while minimizing systemic toxicity .
Key physical and chemical properties of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid include:
These properties are essential for practical applications in laboratory settings.
The primary applications of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid are found within biomedical research:
The ongoing research into this compound continues to expand its potential applications in personalized medicine and targeted therapies .
Antibody-drug conjugates represent a revolutionary therapeutic class combining monoclonal antibody specificity with potent cytotoxic payloads. The molecular linker connecting these components dictates ADC stability, payload release kinetics, and therapeutic efficacy. Cleavable linkers—particularly disulfide-based systems—have gained prominence for their ability to maintain circulatory stability while enabling intracellular activation. 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (CAS 1537891-69-2) exemplifies this strategic approach, featuring a pyridine-disulfide motif engineered for enhanced bioconjugation efficiency and controlled payload liberation [2] [4].
Cleavable linkers must satisfy dual imperatives: extracellular stability and intracellular activation. Disulfide-based systems achieve this through differential reduction potential between systemic circulation (oxidizing) and intracellular compartments (reducing). The disulfide bond in 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid undergoes selective cleavage upon internalization into target cells, where elevated glutathione (GSH) concentrations reduce the bond to liberate cytotoxic payloads [5]. Key functional advantages include:
Table 1: Comparative Analysis of ADC Linker Systems
Linker Type | Activation Mechanism | Plasma Stability | Payload Release Trigger |
---|---|---|---|
Disulfide (e.g., 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid) | Reductive cleavage | High | Intracellular glutathione |
Hydrazone | Acid hydrolysis | Moderate | Low pH endosomes |
Peptide | Enzymatic cleavage | High | Lysosomal proteases |
β-Glucuronide | Enzymatic hydrolysis | High | Lysosomal β-glucuronidase |
Disulfide linkers have evolved through three generations to overcome early limitations like systemic instability and non-specific payload release:
Structural Innovations:
Table 2: Molecular Characteristics of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid
Property | Specification |
---|---|
Molecular Formula | C₁₁H₁₅NO₂S₂ |
Molecular Weight | 257.37 g/mol |
CAS Number | 1537891-69-2 |
SMILES Notation | OC(CCC(C)(C)SSC1=CC=CC=N1)=O |
Key Functional Groups | Disulfide, Carboxylic Acid |
Solubility | DMSO-compatible |
Bioconjugation Strategy: The carboxylic acid moiety enables efficient coupling to antibodies via NHS ester intermediates, forming stable amide bonds. Unlike non-sterically hindered disulfides, the methyl branching minimizes aggregation during conjugation—a critical advancement for ADC homogeneity [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: